An In-Depth Technical Guide to Bromo-PEG4-MS: A Heterobifunctional Linker for Targeted Protein Degradation
An In-Depth Technical Guide to Bromo-PEG4-MS: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG4-MS is a heterobifunctional crosslinker of significant interest in the field of targeted protein degradation (TPD). Specifically, it serves as a polyethylene glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of Bromo-PEG4-MS, including its chemical properties, its role in PROTAC synthesis, relevant experimental protocols, and its application in the development of potent protein degraders.
Core Concepts of PROTAC Technology
PROTACs are bifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] The linker plays a crucial role in this process, as its length, flexibility, and chemical composition can significantly impact the stability and geometry of the ternary complex, and consequently, the efficiency of protein degradation.
Physicochemical Properties of Bromo-PEG4-MS
Bromo-PEG4-MS is characterized by a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity to the molecule. This increased water solubility can improve the overall physicochemical properties of the resulting PROTAC, potentially enhancing cell permeability and bioavailability. The molecule is flanked by two distinct reactive groups: a bromo group and a mesylate (MS) group. Both are excellent leaving groups, making them suitable for nucleophilic substitution reactions in the assembly of PROTACs.
| Property | Value | Source |
| Chemical Formula | C9H19BrO6S | |
| Molecular Weight | 335.21 g/mol | |
| CAS Number | 2167807-41-0 | |
| Appearance | Liquid | |
| Storage | -20°C | |
| Solubility | Soluble in DMSO, DMF, DCM |
Role in PROTAC Synthesis
The heterobifunctional nature of Bromo-PEG4-MS allows for a modular and strategic approach to PROTAC synthesis. The bromo and mesylate groups can be selectively reacted with different nucleophiles on the POI ligand and the E3 ligase ligand. For instance, the bromo group can react with a thiol or amine on one ligand, while the mesylate group can be displaced by a hydroxyl or another amine on the second ligand. This versatility allows for the convergent synthesis of a diverse library of PROTACs with varying linker attachment points and orientations.
Experimental Protocols
While a specific, published protocol for the direct use of Bromo-PEG4-MS was not identified in the literature, the following is a representative protocol for the synthesis of a BRD4-targeting PROTAC, adapted from established methods using similar bromo-PEG linkers. The mesylate group is expected to exhibit similar reactivity to the bromide under these conditions.
Synthesis of a BRD4-Targeting PROTAC using a Bromo-PEG4-Linker
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein, a key regulator of gene expression implicated in cancer. The synthesis involves the coupling of a BRD4 inhibitor (e.g., JQ1) and an E3 ligase ligand (e.g., pomalidomide) via a PEG4 linker.
Step 1: Functionalization of JQ1 with the Bromo-PEG4-Linker
-
Materials:
-
(+)-JQ1 (1.0 eq)
-
Bromo-PEG4-MS (1.1 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve (+)-JQ1 in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add K2CO3 to the solution and stir for 30 minutes at room temperature.
-
Add Bromo-PEG4-MS to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the JQ1-PEG4-linker intermediate.
-
Step 2: Coupling of the JQ1-PEG4-Linker to Pomalidomide
-
Materials:
-
JQ1-PEG4-linker intermediate (1.0 eq)
-
Pomalidomide (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the JQ1-PEG4-linker intermediate and pomalidomide in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
-
Step 3: Characterization
-
Confirm the identity and purity of the final PROTAC product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Presentation
The efficacy of PROTACs is often evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table presents representative data for BRD4-targeting PROTACs with PEG4 linkers, demonstrating the impact of linker composition on degradation efficiency.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | PEG | Sub-nanomolar | >90 | Burkitt's Lymphoma | |
| PROTAC 1 | PEG | Not specified | >80 | 22Rv1 (Prostate Cancer) | |
| MZ1 | PEG | ~25 | >90 | HeLa (Cervical Cancer) |
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
BRD4 Signaling Pathway in Cancer
Caption: Simplified BRD4 signaling pathway in cancer.
Conclusion
Bromo-PEG4-MS is a valuable chemical tool for the synthesis of PROTACs, a promising new class of therapeutics. Its heterobifunctional nature and the hydrophilic properties of the PEG spacer offer significant advantages in the rational design and development of effective protein degraders. The provided protocols and data serve as a guide for researchers in this exciting and rapidly evolving field, with the potential to address previously "undruggable" targets in various diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
